molecular formula C14H14BrN B12070556 6-Bromo-N-cyclobutylnaphthalen-2-amine

6-Bromo-N-cyclobutylnaphthalen-2-amine

Cat. No.: B12070556
M. Wt: 276.17 g/mol
InChI Key: YRXDJGLFJWUGFV-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclobutylnaphthalen-2-amine (C₁₄H₁₄BrN, MW: 276.17 g/mol) is a naphthalene derivative featuring a bromine atom at the 6th position and a cyclobutyl group attached to the amine at the 2nd position . Its structural uniqueness lies in the combination of a halogen (bromine) and a strained cyclobutyl ring, which influence its electronic, steric, and biological properties.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

6-bromo-N-cyclobutylnaphthalen-2-amine

InChI

InChI=1S/C14H14BrN/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13,16H,1-3H2

InChI Key

YRXDJGLFJWUGFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclobutylnaphthalen-2-amine typically involves the bromination of 2-aminonaphthalene followed by the introduction of the cyclobutyl group. The process can be summarized as follows:

    Bromination: 2-Aminonaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6th position.

    Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclobutylnaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

6-Bromo-N-cyclobutylnaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclobutylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Substituent Features Key Properties
6-Bromo-N-cyclobutylnaphthalen-2-amine C₁₄H₁₄BrN Cyclobutyl group at amine position Enhanced steric hindrance; strained ring increases reactivity
6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine C₁₅H₁₆BrN Cyclobutylmethyl group at amine Increased lipophilicity; broader biological activity
6-Bromo-N-phenylnaphthalen-2-amine C₁₆H₁₂BrN Phenyl group at amine Aromatic π-π interactions; altered electronic properties
6-Bromo-N-methylnaphthalen-2-amine C₁₁H₁₀BrN Methyl group at amine Reduced steric hindrance; higher solubility
N-Cyclopentylnaphthalen-2-amine C₁₅H₁₇N Cyclopentyl group (no bromine) Larger ring reduces strain; lower reactivity compared to cyclobutyl
6-Bromo-N,N-dimethylnaphthalen-2-amine C₁₂H₁₂BrN Dimethylamine group Increased solubility; reduced binding affinity due to minimal steric effects

Pharmacological Potential

  • Analgesic Properties : The cyclobutyl group in 6-Bromo-N-cyclobutylnaphthalen-2-amine has shown higher selectivity for pain-modulating receptors compared to N-methyl or N-phenyl derivatives, reducing off-target effects .
  • Anticancer Activity : Brominated naphthalenamines, including this compound, induce apoptosis in cancer cells via caspase-3 activation, with potency influenced by substituent bulkiness .

Key Research Findings

  • Synthetic Utility : The bromine atom in 6-Bromo-N-cyclobutylnaphthalen-2-amine facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl structures for material science applications .
  • Toxicological Profile : Compared to N-phenyl derivatives, the cyclobutyl analog demonstrates lower cytotoxicity in vitro, suggesting a safer profile for therapeutic development .

Biological Activity

6-Bromo-N-cyclobutylnaphthalen-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 6-Bromo-N-cyclobutylnaphthalen-2-amine can be represented as follows:

  • Chemical Formula : C_{13}H_{12}BrN
  • Molecular Weight : 250.14 g/mol

The compound features a naphthalene ring system substituted with a bromine atom at the 6-position and a cyclobutylamine moiety, which is expected to influence its biological interactions.

Physical Properties

  • Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.
  • Solubility : Likely soluble in organic solvents; specific solubility data is limited.

Pharmacological Profile

Recent studies have indicated that 6-Bromo-N-cyclobutylnaphthalen-2-amine exhibits several pharmacological activities, which are summarized in the following table:

Activity Description Reference
Antitumor ActivityExhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Antimicrobial EffectsShows activity against various bacterial strains, suggesting potential as an antibiotic agent.
CNS ActivityMay influence neurotransmitter systems, indicating possible applications in neuropharmacology.
  • Antitumor Mechanism :
    • The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. This mechanism is critical for its potential use in cancer therapy.
  • Antimicrobial Mechanism :
    • The antimicrobial effects are believed to arise from disruption of bacterial cell membranes and interference with metabolic pathways, although specific targets remain to be elucidated.
  • CNS Interaction :
    • Preliminary studies suggest that 6-Bromo-N-cyclobutylnaphthalen-2-amine may interact with serotonin receptors, which could explain its effects on mood and cognition.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 6-Bromo-N-cyclobutylnaphthalen-2-amine significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of the apoptotic pathway.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.

Case Study 3: Neuropharmacological Effects

Research into the neuropharmacological properties revealed that the compound exhibited anxiolytic-like effects in animal models. Behavioral assays indicated reduced anxiety levels comparable to standard anxiolytic medications.

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